5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. It has the molecular formula and a molecular weight of approximately 253.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various biological pathways.
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. The classification of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid falls under organic heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its unique structure imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
The synthesis of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Commonly used methods include:
Industrial production may utilize continuous flow reactors to improve scalability and efficiency.
The molecular structure of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid features:
InChI=1S/C14H11N3O2/c1-9-7-12(10-5-3-2-4-6-10)17-13(15-9)8-11(16-17)14(18)19/h2-8H,1H3,(H,18,19)
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can participate in various chemical reactions due to its functional groups. Notably:
The reactivity is influenced by the electronic nature of substituents on the rings and the steric hindrance present in the molecule.
Although specific targets for 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not fully elucidated, it is believed that compounds within this class may interact with various biological pathways:
Research indicates that derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties, suggesting a broad spectrum of biological activity.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly alter these properties, impacting both solubility and reactivity.
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4